molecular formula C15H18N4O B12239064 N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]acetamide

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]acetamide

Cat. No.: B12239064
M. Wt: 270.33 g/mol
InChI Key: QQADZVQEDPCAMW-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]acetamide is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]acetamide typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid with formamide or other suitable reagents.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the quinazoline core.

    N-Methylation and Acetylation: The final steps involve the N-methylation of the pyrrolidine nitrogen and the acetylation of the resulting amine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent due to its quinazoline core.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-1-(quinazolin-4-yl)piperidin-4-amine: Another quinazoline derivative with similar biological activities.

    Quinazolinone derivatives: Compounds with a quinazolinone core, known for their diverse pharmacological properties.

Uniqueness

N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]acetamide is unique due to its specific chemical structure, which combines the quinazoline core with a pyrrolidine ring. This unique structure may confer distinct biological activities and potential therapeutic applications compared to other quinazoline derivatives.

Properties

Molecular Formula

C15H18N4O

Molecular Weight

270.33 g/mol

IUPAC Name

N-methyl-N-(1-quinazolin-4-ylpyrrolidin-3-yl)acetamide

InChI

InChI=1S/C15H18N4O/c1-11(20)18(2)12-7-8-19(9-12)15-13-5-3-4-6-14(13)16-10-17-15/h3-6,10,12H,7-9H2,1-2H3

InChI Key

QQADZVQEDPCAMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=NC3=CC=CC=C32

Origin of Product

United States

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